molecular formula C14H18ClNO3 B1324095 Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate CAS No. 890100-69-3

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate

Cat. No.: B1324095
CAS No.: 890100-69-3
M. Wt: 283.75 g/mol
InChI Key: BFVLBCYRJSHETE-UHFFFAOYSA-N
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Description

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring attached to a heptanoate ester chain. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Scientific Research Applications

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate typically involves the esterification of 7-(6-chloropyridin-3-YL)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chloropyridine ring to a pyridine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 7-(6-chloropyridin-3-YL)-7-oxoheptanoic acid.

    Reduction: Formation of 7-(6-chloropyridin-3-YL)-7-hydroxyheptanoate.

    Substitution: Formation of 7-(6-aminopyridin-3-YL)-7-oxoheptanoate or 7-(6-thiopyridin-3-YL)-7-oxoheptanoate.

Comparison with Similar Compounds

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate can be compared with other similar compounds such as:

    Ethyl 6-chloropyridine-3-acetate: Similar structure but with a shorter carbon chain.

    3-(6-chloropyridin-3-YL)-7-oxoheptanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    7-(6-chloropyridin-3-YL)-7-oxoheptanoic acid: Similar structure but without the ethyl ester group.

The uniqueness of this compound lies in its specific ester linkage and the length of its carbon chain, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-19-14(18)7-5-3-4-6-12(17)11-8-9-13(15)16-10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVLBCYRJSHETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641802
Record name Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-69-3
Record name Ethyl 6-chloro-ζ-oxo-3-pyridineheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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